Orthogonal Protection Strategy: Free γ-Amine Enables Boc-SPPS Compatibility
Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH) features a Boc-protected α-amine and a free γ-amine, making it specifically suitable for Boc-based SPPS where the free side-chain amine can be directly coupled or further functionalized . In contrast, the more commonly used Fmoc-Dab(Boc)-OH (CAS 125238-99-5) has an Fmoc-protected α-amine and a Boc-protected γ-amine, requiring an additional deprotection step (acidic TFA) to liberate the side chain, which is incompatible with Boc SPPS but ideal for Fmoc SPPS . This fundamental difference in protection strategy dictates which derivative is appropriate for a given synthetic route.
| Evidence Dimension | α-Amine Protecting Group / γ-Amine Protecting Group / Compatible SPPS Strategy |
|---|---|
| Target Compound Data | Boc (acid-labile) / None (free amine) / Boc SPPS |
| Comparator Or Baseline | Fmoc (base-labile) / Boc (acid-labile) / Fmoc SPPS (Comparator: Fmoc-Dab(Boc)-OH) |
| Quantified Difference | Qualitative difference in protection strategy dictating synthetic route compatibility |
| Conditions | Solid-phase peptide synthesis (SPPS) |
Why This Matters
This difference determines whether the building block can be used directly in Boc SPPS without additional deprotection steps, impacting synthesis efficiency and cost.
